

An In-depth Technical Guide to 2-[4-(trifluoromethyl)phenyl]benzaldehyde

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Compound of Interest

2-[4-

Compound Name: (Trifluoromethyl)phenyl]benzaldehyde

yde

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Abstract

This technical guide provides a comprehensive overview of **2-[4-(trifluoromethyl)phenyl]benzaldehyde** (CAS No. 84392-23-4), a biphenyl carboxaldehyde derivative with significant potential in medicinal chemistry and materials science. This document details the compound's discovery and history, its synthesis via palladium-catalyzed cross-coupling reactions, and its physicochemical properties. While specific biological activities and signaling pathway interactions for this exact molecule are still under investigation, this guide explores the potential applications based on the known activities of related trifluoromethylated and benzaldehyde-containing compounds. Detailed experimental protocols for its synthesis and characterization are also provided to facilitate further research and development.

Introduction

2-[4-(trifluoromethyl)phenyl]benzaldehyde, also known as 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxaldehyde, is an aromatic organic compound featuring a benzaldehyde moiety substituted with a 4-(trifluoromethyl)phenyl group at the ortho position. The presence of the trifluoromethyl (-CF₃) group, a potent electron-withdrawing moiety, significantly influences the electronic properties and biological activity of the molecule. This group is known to enhance

metabolic stability, lipophilicity, and binding affinity of drug candidates, making trifluoromethylated compounds highly valuable in pharmaceutical research.^[1] Benzaldehyde and its derivatives, on the other hand, have been reported to exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects. This combination of structural features suggests that **2-[4-(trifluoromethyl)phenyl]benzaldehyde** holds promise as a versatile building block for the synthesis of novel therapeutic agents and advanced materials.^[2]

While the specific historical details of the discovery of **2-[4-(trifluoromethyl)phenyl]benzaldehyde** are not extensively documented in publicly available literature, its synthesis and exploration are intrinsically linked to the advancement of cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which has become a cornerstone of modern organic synthesis for the formation of biaryl compounds.

Physicochemical Properties

A summary of the key physicochemical properties of **2-[4-(trifluoromethyl)phenyl]benzaldehyde** is presented in Table 1.

Table 1: Physicochemical Properties of **2-[4-(trifluoromethyl)phenyl]benzaldehyde**

Property	Value	Reference(s)
CAS Number	84392-23-4	[3]
Molecular Formula	C ₁₄ H ₉ F ₃ O	[3]
Molecular Weight	250.22 g/mol	[3]
Appearance	Clear liquid	[2]
Assay	≥ 95% (NMR)	[2]
Density	1.273 g/mL at 25 °C	[3]
Refractive Index	n _{20/D} 1.552	[3]
Storage Conditions	Store at 0-8 °C	[2]

Synthesis

The primary synthetic route to **2-[4-(trifluoromethyl)phenyl]benzaldehyde** involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction typically couples an aryl boronic acid or its ester with an aryl halide or triflate. A detailed experimental protocol for a Grignard-based coupling reaction is provided below.

Experimental Protocol: Synthesis via Grignard Reagent Coupling

This protocol describes the synthesis of 4'-Trifluoromethyl-2-biphenylcarbaldehyde from the dimethyl acetal of 2-bromobenzaldehyde and 4-iodobenzotrifluoride.

Materials:

- Magnesium turnings
- Anhydrous tetrahydrofuran (THF)
- 1,2-Dibromoethane
- Dimethyl acetal of 2-bromobenzaldehyde
- 4-Iodobenzotrifluoride
- Iodo(4-trifluoromethyl)bis(triphenylphosphine)palladium(II)
- 3N Hydrochloric acid
- Diethyl ether
- Magnesium sulfate ($MgSO_4$)
- Activated charcoal

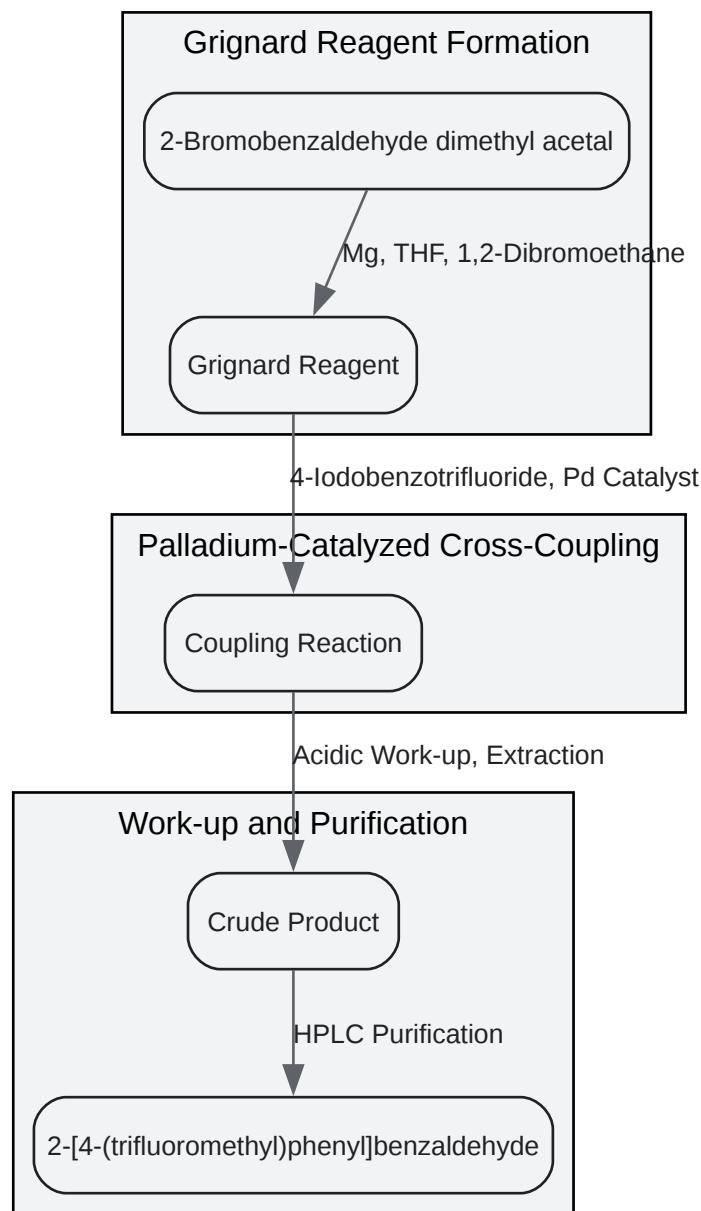
Procedure:

- To a dry flask under a nitrogen atmosphere, add magnesium turnings (1.23 g, 50.7 mmol) and anhydrous THF (10 mL).
- Mechanically stir the mixture while adding a solution of 1,2-dibromoethane (1.22 g, 6.5 mmol) in THF (10 mL) dropwise.
- Upon completion of the initial reaction, add a solution of the dimethyl acetal of 2-bromobenzaldehyde (3.00 g, 13.0 mmol) and 1,2-dibromoethane (2.44 g, 13.0 mmol) in THF (10 mL) at a rate that maintains a gentle reflux.
- After the addition is complete, add a second solution of 1,2-dibromoethane (1.22 g, 6.5 mmol) in THF (10 mL) dropwise.
- Reflux the mixture for an additional 20 minutes.
- Decant the Grignard reagent into an addition funnel attached to a second reaction flask containing a solution of 4-iodobenzotrifluoride (2.72 g, 10.0 mmol) and iodo(4-trifluoromethyl)bis(triphenylphosphine)palladium(II) (0.21 g, 0.9 mmol) in refluxing THF (20 mL).
- Add the Grignard reagent dropwise to the second reaction flask and reflux the mixture for 1.5 hours.
- After cooling to room temperature, add 3N hydrochloric acid (30 mL) and evaporate the THF using a rotary evaporator.
- Extract the residue with diethyl ether. Wash the ether extract with 3N hydrochloric acid (20 mL), water (4 x 25 mL), and saturated sodium chloride solution (10 mL).
- Dry the ether solution over MgSO_4 , treat with charcoal, filter, and evaporate to yield a dark yellow oil (3.41 g).
- Purify the crude product by HPLC using a 1:1 mixture of methylene chloride and hexane to isolate the final product as a light yellow oil (2.41 g, 96.4% yield).

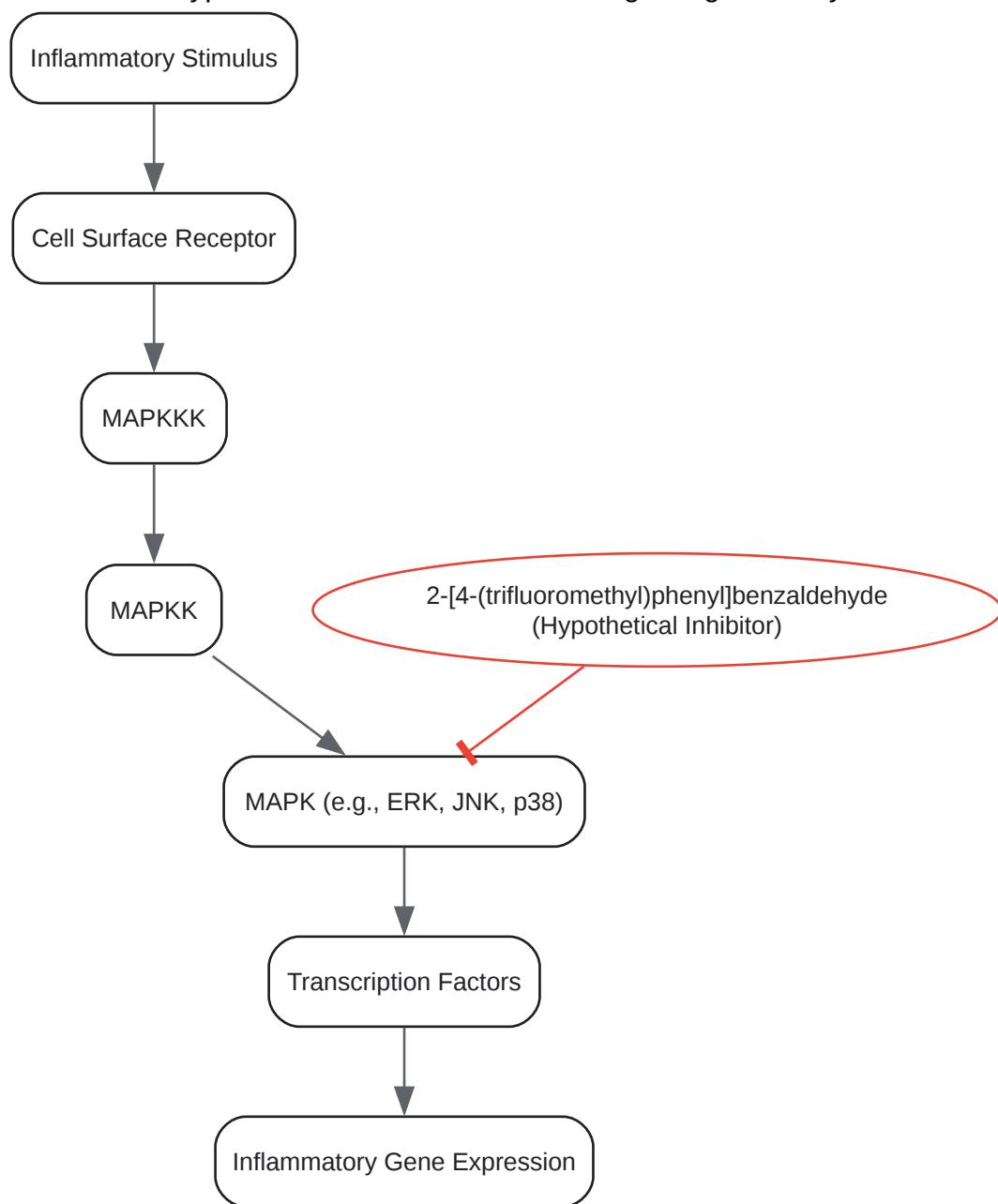
Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of **2-[4-(trifluoromethyl)phenyl]benzaldehyde**.

Synthesis of 2-[4-(trifluoromethyl)phenyl]benzaldehyde



Hypothetical Inhibition of MAPK Signaling Pathway

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